K-7174 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

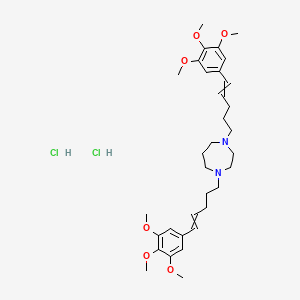

1,4-bis[5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAQFPBRMVEHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K-7174 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in oncological research, particularly for its potent anti-tumor activities. Initially identified as a GATA-specific inhibitor, further investigation has revealed a multifaceted mechanism of action, positioning it as a dual inhibitor of both GATA transcription factors and the proteasome. This technical guide provides an in-depth exploration of the molecular pathways modulated by K-7174, with a focus on its effects in multiple myeloma. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanisms of Action

K-7174 exerts its anti-cancer effects through two primary, interconnected mechanisms: inhibition of the GATA transcription factor family and suppression of proteasome activity. These actions converge to induce apoptosis, inhibit cell adhesion, and modulate gene expression in cancer cells.

GATA Transcription Factor Inhibition

K-7174 was initially characterized as a specific inhibitor of the GATA family of transcription factors, with a particular emphasis on GATA2.[1][2] GATA factors are critical regulators of hematopoietic cell differentiation and proliferation. In the context of certain cancers, the dysregulation of GATA factor activity contributes to tumor progression.

The inhibitory effect of K-7174 on GATA binding activity has been demonstrated to rescue anemia induced by inflammatory cytokines such as IL-1β and TNF-α by restoring erythropoietin (Epo) production.[3] In cancer models, particularly in prostate cancer, inhibition of GATA2 by K-7174 has been shown to suppress the expression and transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer growth.[4]

Proteasome Inhibition and Downstream Effects in Multiple Myeloma

A pivotal aspect of K-7174's anti-cancer activity, especially in multiple myeloma, is its function as a proteasome inhibitor.[5] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.

K-7174 induces apoptosis in multiple myeloma cells through a unique pathway involving the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[5] Activated caspase-8, in turn, mediates the degradation of the transcription factor Sp1.[5] Sp1 is a crucial activator for the expression of class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[5]

The K-7174-induced degradation of Sp1 leads to the transcriptional repression of these class I HDACs.[5] This reduction in HDAC levels results in the hyperacetylation of histones, a state associated with a more open chromatin structure and altered gene expression, ultimately contributing to cell cycle arrest and apoptosis.[5]

K-7174 has been shown to inhibit cell adhesion by suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by inflammatory cytokines like TNF-α.[6] This is particularly relevant in the bone marrow microenvironment of multiple myeloma, where the interaction between myeloma cells and stromal cells via adhesion molecules like VCAM-1 confers drug resistance. By downregulating VCAM-1, K-7174 can potentially disrupt this protective interaction and sensitize myeloma cells to therapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of K-7174

| Parameter | Cell Line(s) | Condition | Value | Reference(s) |

| IC50 (VCAM-1 Expression) | - | TNF-α induced | 14 µM | [6] |

| IC50 (VCAM-1 mRNA Induction) | - | TNF-α induced | 9 µM | [6] |

| IC50 (Cell Growth) | RPMI8226, U266, KMS-12-BM (Multiple Myeloma) | 72h incubation | Dose-dependent inhibition observed | [5] |

| Apoptosis Induction | Primary Multiple Myeloma cells | 48h incubation | Significant increase in Annexin-V positive cells | [5] |

| GATA Binding Inhibition | - | 24h incubation | 2.5-30 µM | [6] |

Table 2: In Vivo Activity of K-7174 in Murine Models

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference(s) |

| NOD/SCID mice | Multiple Myeloma (RPMI8226, U266 xenografts) | 75 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition | [5] |

| NOD/SCID mice | Multiple Myeloma (U266 xenografts) | 50 mg/kg, p.o., daily for 14 days | Significant tumor growth inhibition | [5] |

| ICR mice | IL-1β or TNF-α induced anemia | 30 mg/kg, i.p., daily for 9 days | Reversal of decreased hemoglobin and reticulocytes | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of K-7174's mechanism of action are provided below.

MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., RPMI8226, U266) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-25 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Annexin V Staining for Apoptosis Detection

Objective: To quantify the induction of apoptosis by K-7174 in primary multiple myeloma cells.

Protocol:

-

Cell Treatment: Culture CD138-positive primary multiple myeloma cells in the presence or absence of K-7174 for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the binding of Sp1 to the promoter region of the HDAC1 gene in response to K-7174 treatment.

Protocol:

-

Cross-linking: Treat multiple myeloma cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-Sp1 antibody or control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the HDAC1 gene.

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action involving the inhibition of GATA transcription factors and the proteasome. Its ability to induce apoptosis in multiple myeloma cells, particularly through the novel caspase-8/Sp1/HDAC pathway, and its efficacy in in vivo models highlight its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the nuanced molecular mechanisms of K-7174 and to aid in the development of this and similar compounds for clinical applications.

References

- 1. K-7174 | GATA2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

K-7174 Dihydrochloride: A Technical Guide to its Proteasome Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms of K-7174 dihydrochloride, a novel, orally active proteasome inhibitor. It details the compound's unique mode of action, downstream signaling effects, and its efficacy in preclinical models, particularly in the context of multiple myeloma.

Core Mechanism of Action: Pan-Proteasomal Inhibition

K-7174 is a homopiperazine derivative that functions as a potent inhibitor of the ubiquitin-proteasome system (UPS).[1][2] The UPS is critical for cellular homeostasis through the degradation of misfolded or unnecessary proteins. In many malignancies, including multiple myeloma, cancer cells exhibit a higher dependency on the proteasome, making it a key therapeutic target.[3]

Unlike the first-in-class proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 demonstrates a broader inhibitory profile.[4] It directly binds and inhibits all three catalytic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like.[4] This pan-inhibition leads to the accumulation of polyubiquitinated proteins within the cell, inducing proteotoxic stress and triggering apoptosis.[4]

Key Downstream Signaling Pathways

The inhibition of the proteasome by K-7174 initiates several downstream signaling cascades that contribute to its anti-tumor activity.

Transcriptional Repression of Class I HDACs

A distinct and critical mechanism of K-7174 is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] This effect is mediated through a caspase-8-dependent degradation of Specificity Protein 1 (Sp1), a key transcriptional activator for class I HDAC genes.[1][5] The resulting downregulation of HDACs leads to histone hyperacetylation and contributes significantly to K-7174-induced cytotoxicity.[1][2] This unique mechanism suggests that K-7174 may be effective in cancers reliant on HDAC activity and provides a rationale for combination therapies with other HDAC inhibitors.[1][2]

Inhibition of the NF-κB Pro-Survival Pathway

A fundamental consequence of proteasome inhibition is the stabilization of the inhibitor of κB (IκBα).[6] In the canonical NF-κB pathway, IκBα is typically ubiquitinated and degraded by the proteasome, which releases the NF-κB (p50/RelA) dimer to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB activates the transcription of numerous genes that promote cell survival, proliferation, and inflammation.

By preventing IκBα degradation, K-7174 effectively sequesters the NF-κB complex in the cytoplasm, blocking its pro-survival signaling.[6] This is particularly relevant in multiple myeloma, where constitutive NF-κB activation is a known driver of pathogenesis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for K-7174's activity from preclinical studies.

Table 1: In Vitro Activity of K-7174

| Parameter | Cell Line / System | Concentration / IC₅₀ | Duration | Reference |

| VCAM-1 Expression Suppression (IC₅₀) | HUVEC | 14 µM | 1 hour | [9] |

| TNFα-induced VCAM-1 mRNA (IC₅₀) | HUVEC | 9 µM | 1 hour | [9] |

| GATA Binding Activity Inhibition | - | 2.5 - 30 µM | 24 hours | [9] |

| Multiple Myeloma Cell Growth | MM Cell Lines | 0 - 25 µM | 72 hours | [9] |

| Epo Production Rescue | Hep3B Cells | 10 - 20 µM | 24 hours | [9] |

Table 2: In Vivo Efficacy of K-7174

| Model / Effect | Dosing Regimen | Administration | Outcome | Reference |

| Anti-Myeloma Activity | 50 mg/kg, daily for 14 days | Oral (p.o.) | Significantly decreased tumor volume | [5][9] |

| Anti-Myeloma Activity | 75 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Inhibited tumor growth | [9] |

| Anemia Reversal | 30 mg/kg, daily for 9 days | Intraperitoneal (i.p.) | Reversed IL-1β/TNF-α induced anemia | [9] |

| Lupus-like Symptom Improvement | 30 mg/kg, 3x/week for 6 weeks | Intraperitoneal (i.p.) | Improved symptoms in MRL/lpr mice | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of K-7174.

References

- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteasome inhibition in multiple myeloma: therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of K-7174 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in the field of oncology and inflammation research. Identified as a homopiperazine derivative, K-7174 is an orally active agent that functions as a potent inhibitor of both the proteasome and GATA transcription factors.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis in cancer cells and the suppression of cell adhesion molecules, positions it as a promising therapeutic candidate, particularly for hematological malignancies like multiple myeloma.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of K-7174, with a focus on its core mechanisms, experimental protocols, and quantitative data.

Discovery and Core Activities

K-7174 was identified as a novel class of proteasome inhibitors with a distinct mode of binding compared to other inhibitors like bortezomib.[3][4] Its discovery was part of a broader effort to develop orally bioavailable proteasome inhibitors to improve patient convenience and overcome drug resistance.[3][4]

The core activities of K-7174 include:

-

Proteasome Inhibition: K-7174 inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of proteotoxic stress in cancer cells.

-

GATA Inhibition: The compound inhibits the binding activity of GATA transcription factors, which are crucial for the regulation of gene expression in various cell types, including hematopoietic cells.[1]

-

Anti-Myeloma Activity: K-7174 demonstrates significant cytotoxicity against multiple myeloma (MM) cell lines and primary patient cells, including those resistant to bortezomib.[3][4]

-

Anti-Inflammatory Effects: By inhibiting GATA, K-7174 can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by inflammatory cytokines.[1]

Synthesis of this compound

A straightforward four-step synthesis for K-7174 has been developed, with the key reactions being a Wittig olefination and a bis-alkylation of homopiperazine.[5] A notable feature of this synthetic route is an iodine-catalyzed isomerization step that achieves complete conversion of the Z-isomer to the desired E-isomer.[5] While the full detailed protocol is proprietary, the general synthetic strategy is outlined below.

Logical Workflow for the Synthesis of K-7174

Caption: Logical workflow for the four-step synthesis of this compound.

Mechanism of Action

K-7174 exerts its anti-myeloma effects through a sophisticated mechanism that involves the downregulation of class I histone deacetylases (HDACs).[3][4] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes (HDAC1, -2, and -3).[3][4] The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing apoptosis in myeloma cells.[3]

Furthermore, K-7174 has been shown to induce the unfolded protein response (UPR), an ER stress-related signaling pathway. This suggests a novel, UPR-dependent mechanism contributing to its anti-inflammatory properties.

Signaling Pathway of K-7174 in Multiple Myeloma Cells

Caption: K-7174's mechanism of action leading to apoptosis in multiple myeloma cells.

Quantitative Data

The biological activity of K-7174 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of K-7174

| Assay | Cell Line/Target | Parameter | Value | Reference |

| VCAM-1 Expression | HUVEC | IC50 | 14 µM | [1] |

| TNFα-induced VCAM-1 mRNA | HUVEC | IC50 | 9 µM | [1] |

| GATA Binding Activity | - | IC50 | 2.5-30 µM | [1] |

| Epo Production Rescue | Hep3B | Effective Conc. | 10-20 µM | [1] |

| Cell Growth Inhibition | MM cells | Effective Conc. | 0-25 µM (72h) | [1] |

Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model

| Animal Model | Dosage and Administration | Outcome | Reference |

| NOD/SCID mice | 75 mg/kg; i.p. once daily for 14 days | Significant decrease in tumor volume | [1][6] |

| NOD/SCID mice | 50 mg/kg; p.o. once daily for 14 days | Significant decrease in tumor volume; more effective than i.p. | [1][6] |

| NOD/SCID mice | 30 mg/kg; i.p. once daily for 9 days | Reversal of IL-1β or TNF-α induced anemia | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of K-7174.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.

-

Cell Plating: Seed MM cell lines (e.g., KMS12-BM, RPMI8226, U266) in 96-well plates at a predetermined optimal density.

-

Compound Treatment: Treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Experimental Workflow for MTT Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Western Blot Analysis for Sp1 and HDACs

This protocol is used to quantify the protein levels of Sp1 and class I HDACs in response to K-7174 treatment.

-

Cell Treatment and Lysis: Treat MM cells with K-7174 for the desired time points. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of K-7174 in a murine model.

-

Cell Inoculation: Subcutaneously inoculate NOD/SCID mice with a suspension of human MM cells (e.g., U266 or RPMI8226).[6]

-

Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-500 mm³).[6]

-

Treatment Administration: Administer K-7174 via the desired route (intraperitoneal or oral gavage) at the specified dose (e.g., 30, 50, or 75 mg/kg) and schedule (e.g., once daily for 14 days). The vehicle control typically consists of 3% DMSO in 0.9% NaCl.[1][6]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

-

Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. Statistical analysis can be performed using appropriate methods like ANOVA.

Conclusion

This compound is a promising, orally active dual inhibitor of the proteasome and GATA transcription factors. Its unique mechanism of action, involving the caspase-8-dependent degradation of Sp1 and subsequent downregulation of class I HDACs, provides a strong rationale for its development as an anti-myeloma therapeutic. The in vitro and in vivo data demonstrate its potent anti-tumor activity, including efficacy against bortezomib-resistant models. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of K-7174 in multiple myeloma and other relevant diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

The Indirect Influence of K-7174 Dihydrochloride on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

K-7174 dihydrochloride, a novel, orally active proteasome and GATA inhibitor, has demonstrated significant anti-myeloma activity.[1][2][3][4] A key aspect of its mechanism of action involves the modulation of histone acetylation, a critical epigenetic process regulating gene expression. This technical guide provides an in-depth analysis of how this compound indirectly influences histone acetylation by targeting the expression of class I histone deacetylases (HDACs). The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.

Core Mechanism: Downregulation of Class I HDACs

Contrary to directly inhibiting HDAC enzymes, this compound exerts its effect on histone acetylation through an indirect mechanism. The compound induces the transcriptional repression of class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[3] This leads to a decrease in the cellular levels of these enzymes, shifting the balance towards histone hyperacetylation.

The signaling cascade leading to this downregulation is initiated by the proteasome inhibitory activity of K-7174. This results in the activation of caspase-8, which in turn leads to the degradation of Specificity Protein 1 (Sp1).[3] Sp1 is a crucial transcription factor responsible for the expression of class I HDAC genes.[3] Consequently, the degradation of Sp1 results in reduced transcription of HDAC1, HDAC2, and HDAC3, leading to lower protein levels and a subsequent increase in global histone acetylation. This hyperacetylation is a critical component of the cytotoxic effects of K-7174 observed in myeloma cells.[3]

Signaling Pathway of this compound on Histone Acetylation

The following diagram illustrates the signaling pathway through which this compound leads to histone hyperacetylation.

Quantitative Data Summary

While specific quantitative data on the fold-increase of histone acetylation at specific lysine residues induced by this compound is not extensively detailed in the primary literature, the following table summarizes the known inhibitory concentrations.

| Parameter | Value | Cell Line/Context | Reference |

| IC50 for VCAM-1 expression | 14 µM | TNFα-induced | [4] |

| IC50 for VCAM-1 mRNA induction | 9 µM | TNFα-induced | [4] |

Further research is required to quantify the direct impact on histone acetylation levels.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on histone acetylation.

Western Blot Analysis for Histone Acetylation

Objective: To qualitatively and semi-quantitatively assess the levels of acetylated histones in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., RPMI8226, U266) in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0-25 µM) for different time points (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).

-

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Isolate nuclei using a hypotonic lysis buffer.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).

-

-

Protein Quantification:

-

Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the changes in histone acetylation at specific gene promoters following treatment with this compound.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound as described above.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27).

-

Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR on the purified DNA to quantify the enrichment of specific gene promoters known to be regulated by HDACs.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the effects of this compound on histone acetylation.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action that indirectly leads to histone hyperacetylation. By downregulating the expression of class I HDACs via the caspase-8/Sp1 axis, K-7174 alters the epigenetic landscape of cancer cells, contributing to its anti-myeloma effects.[3] The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the nuanced effects of this compound on histone modifications and its broader implications for cancer therapy. Future studies should focus on quantifying the specific histone marks affected by K-7174 treatment and exploring the full spectrum of its epigenetic regulatory functions.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

K-7174: A Dual Modulator of Cell Adhesion and Apoptosis with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174, a homopiperazine derivative, has emerged as a molecule of significant interest in oncology and inflammation research. Initially identified as a GATA-specific inhibitor, its multifaceted mechanism of action extends to the potent inhibition of the proteasome. This dual activity positions K-7174 as a compelling candidate for therapeutic development, particularly in the context of multiple myeloma and inflammatory disorders. This technical guide provides a comprehensive overview of the role of K-7174 in modulating cell adhesion and inducing apoptosis, with a focus on its underlying molecular pathways, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Core Mechanisms of Action

K-7174 exerts its biological effects through two primary, interconnected mechanisms:

-

Inhibition of GATA Transcription Factors: K-7174 was first characterized as an inhibitor of the GATA family of transcription factors. This activity is central to its role in modulating cell adhesion.

-

Proteasome Inhibition: Subsequent research revealed that K-7174 is also a potent, orally active proteasome inhibitor. This function is the primary driver of its pro-apoptotic effects, particularly in hematological malignancies.

The Role of K-7174 in Cell Adhesion

K-7174 has been shown to be an effective inhibitor of cell adhesion, a critical process in both immune responses and cancer metastasis. Its mechanism in this context is primarily linked to its GATA inhibitory function.

Molecular Pathway of Cell Adhesion Inhibition

K-7174 disrupts the adhesion of monocytes to endothelial cells by downregulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), typically induce the expression of VCAM-1 on the surface of endothelial cells. This upregulation is mediated by the binding of GATA transcription factors to the promoter region of the VCAM-1 gene.[1]

K-7174 intervenes in this process by inhibiting the binding of GATA to the VCAM-1 promoter, thereby suppressing its transcription and subsequent protein expression.[1] This leads to a reduction in the adhesive capacity of the endothelium for leukocytes and cancer cells that express the VCAM-1 ligand, very late antigen-4 (VLA-4).[2]

References

K-7174 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in the fields of oncology and inflammation research. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its multifaceted mechanism of action. K-7174 functions as a dual inhibitor of the proteasome and the GATA family of transcription factors, leading to a cascade of downstream effects that culminate in anti-tumor and anti-inflammatory activities. This document details the key signaling pathways modulated by K-7174 and provides a summary of the experimental protocols that have been employed to elucidate its biological functions, serving as a comprehensive resource for researchers investigating this promising therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt form of K-7174. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane dihydrochloride[1] |

| CAS Number | 191089-60-8[2] |

| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆[2] |

| SMILES | COC1=C(OC)C(OC)=CC(/C=C/CCCN2CCN(CCC/C=C/C3=CC(OC)=C(OC)C(OC)=C3)CCC2)=C1.[H]Cl.[H]Cl[2] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 641.67 g/mol [2][3] |

| Appearance | White to off-white solid powder[2] |

| Solubility | Soluble in water and DMSO[4] |

| Storage | Store at -20°C for long-term stability[4] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: inhibition of the proteasome and inhibition of GATA transcription factors.

Proteasome Inhibition and Downregulation of Histone Deacetylases

K-7174 functions as a proteasome inhibitor, which leads to the accumulation of ubiquitinated proteins within the cell, a state that can trigger apoptosis. A key downstream effect of its proteasome inhibitory activity is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs via a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes. The resulting histone hyperacetylation contributes significantly to the cytotoxic effects of K-7174 in cancer cells, particularly in multiple myeloma.[5][6][7]

GATA Inhibition and Anti-Inflammatory Effects

K-7174 also acts as a GATA-specific inhibitor. This activity is central to its anti-inflammatory properties. In the context of inflammation, cytokines such as TNF-α and IL-1β induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, a critical step in the recruitment of leukocytes to sites of inflammation. K-7174 inhibits the induction of VCAM-1 by interfering with the binding of GATA transcription factors to their recognition motifs within the VCAM-1 gene promoter. This inhibitory action is independent of the NF-κB signaling pathway, offering a distinct mechanism for anti-inflammatory intervention.

Experimental Protocols

The following sections provide a summary of the key experimental methodologies that have been used to characterize the biological activities of this compound.

In Vitro Anti-Myeloma Activity

-

Cell Lines: Human multiple myeloma (MM) cell lines such as RPMI8226, U266, and KMS12-BM are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Principle: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.

-

Protocol:

-

Seed MM cells in 96-well plates.

-

Treat cells with varying concentrations of K-7174 for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Principle: Detects early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.

-

Protocol:

-

Treat MM cells with K-7174 for the desired time.

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (to distinguish necrotic cells).

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

In Vivo Anti-Myeloma Activity (Xenograft Mouse Model)

-

Animal Model: Severe combined immunodeficient (SCID) or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are typically used.[2]

-

Tumor Implantation: Human MM cells (e.g., 1 x 10⁷ U266 cells) are injected subcutaneously into the flank of the mice.[2]

-

Drug Administration: Once tumors are palpable, K-7174 is administered, for example, by oral gavage or intraperitoneal injection at a specified dose and schedule (e.g., 50 mg/kg daily).[3]

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for K-7174 Dihydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride is a potent, orally active small molecule inhibitor with a multifaceted mechanism of action, primarily targeting the proteasome and GATA transcription factors.[1] It has demonstrated significant anti-myeloma activity in vitro and in vivo, inducing apoptosis and inhibiting cell adhesion.[1] Notably, K-7174 down-regulates the expression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3, through a caspase-8-dependent degradation of the transcription factor Sp1.[2] These characteristics make K-7174 a compound of interest for cancer research, particularly for multiple myeloma and potentially for overcoming resistance to conventional proteasome inhibitors.[3]

This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of K-7174 across various functional assays.

Table 1: Inhibition of VCAM-1 Expression

| Parameter | Cell Line | Treatment Conditions | IC50 Value | Reference |

| VCAM-1 mRNA Suppression | Not Specified | 1-30 µM K-7174 for 1 hour, stimulated with TNFα | 9 µM | [1] |

| VCAM-1 Protein Expression | Not Specified | 1-30 µM K-7174 for 1 hour | 14 µM | [1] |

Table 2: Effects on Multiple Myeloma (MM) Cells

| Assay | Cell Line(s) | K-7174 Concentration | Duration | Observed Effect | Reference |

| Cell Growth Inhibition | MM cell lines | 0-25 µM | 72 hours | Dose-dependent inhibition of cell growth | [1] |

| Apoptosis Induction | MM cell lines | 0-25 µM | 72 hours | Increased percentage of annexin-V-positive cells | [1] |

| GATA Binding Inhibition | Not Specified | 2.5-30 µM | 24 hours | Inhibition of GATA binding activity | [1] |

Signaling Pathway

The proposed signaling pathway for K-7174's anti-myeloma activity involves the inhibition of the proteasome, leading to a cascade of events culminating in the transcriptional repression of class I HDACs.

Caption: K-7174 signaling pathway in myeloma cells.

Experimental Protocols

The following are detailed protocols for in vitro assays to characterize the activity of K-7174.

Cell Viability and Proliferation (MTT Assay)

This protocol is designed to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.

Experimental Workflow

Caption: MTT assay experimental workflow.

Materials:

-

Multiple myeloma cell lines (e.g., KMS12-BM, U266, RPMI8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare a series of this compound dilutions (e.g., 0-25 µM) in culture medium. Add the desired concentrations of K-7174 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in the presence of K-7174.

Experimental Workflow

Caption: Proteasome activity assay workflow.

Materials:

-

MM cell lines

-

Lysis buffer

-

Proteasome assay buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

This compound

-

Proteasome inhibitor (e.g., MG-132) as a positive control

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Cell Lysate Preparation: Lyse MM cells and determine the protein concentration.

-

Reaction Setup: In a 96-well black plate, add cell lysate to each well.

-

Inhibitor Addition: Add varying concentrations of K-7174 or a known proteasome inhibitor (positive control) to the wells. Include a vehicle control.

-

Substrate Addition: Add the fluorogenic proteasome substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.

-

Data Analysis: Calculate the rate of substrate cleavage and determine the inhibitory effect of K-7174.

Caspase-8 Activity Assay

This assay quantifies the activity of caspase-8, a key mediator in the K-7174-induced apoptotic pathway.

Experimental Workflow

Caption: Caspase-8 activity assay workflow.

Materials:

-

MM cell lines

-

This compound

-

Caspase-8 activity assay kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Treatment: Treat MM cells with K-7174 for the desired time.

-

Cell Lysis: Lyse the cells according to the assay kit protocol.

-

Assay Reaction: Add the cell lysate to a 96-well plate.

-

Substrate Addition: Add the caspase-8 specific substrate to each well.

-

Incubation: Incubate the plate as per the kit's instructions.

-

Signal Detection: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Determine the fold-increase in caspase-8 activity compared to untreated cells.

Western Blot for Sp1 Degradation

This protocol is used to visualize the degradation of Sp1 protein following treatment with K-7174.

Experimental Workflow

Caption: Western blot workflow for Sp1.

Materials:

-

MM cell lines

-

This compound

-

Lysis buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against Sp1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat MM cells with K-7174 and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Sp1.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

HDAC Activity Assay

This assay measures the effect of K-7174 on the activity of histone deacetylases.

Experimental Workflow

Caption: HDAC activity assay workflow.

Materials:

-

MM cell lines

-

Nuclear extraction kit

-

HDAC activity assay kit (fluorometric)

-

This compound

-

96-well plates

-

Fluorometric microplate reader

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from MM cells treated with K-7174.

-

Assay Setup: Add the nuclear extract to a 96-well plate.

-

Compound Addition: Add K-7174 to the wells.

-

Substrate Addition: Add the fluorogenic HDAC substrate.

-

Incubation: Incubate according to the kit's protocol.

-

Developer Addition: Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader.

-

Data Analysis: Quantify the HDAC activity and the inhibitory effect of K-7174.

References

Application Notes and Protocols for K-7174 Dihydrochloride Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of K-7174 dihydrochloride in preclinical animal models, with a focus on its application in multiple myeloma research. The protocols and data presented are synthesized from published studies to guide researchers in designing and executing their own in vivo experiments.

Introduction

K-7174 is a novel, orally active proteasome inhibitor and GATA inhibitor.[1][2] It has demonstrated significant anti-myeloma activity in preclinical models, including in bortezomib-resistant contexts.[3][4] Its mechanism of action involves the downregulation of class I histone deacetylases (HDACs), making it a compound of interest for cancer therapeutics.[3][4][5] K-7174 has also been investigated for its anti-inflammatory properties and its potential to treat anemia of chronic disease.[1][6]

Data Presentation: In Vivo Administration and Efficacy

The following tables summarize the administration protocols and reported outcomes for this compound in various animal models.

Table 1: this compound Administration in Murine Multiple Myeloma Xenograft Models

| Parameter | Details | Reference |

| Animal Model | NOD/SCID mice | [2][3] |

| Tumor Model | Subcutaneous xenograft of human multiple myeloma cell lines (e.g., RPMI8226, U266) | [2][3] |

| Route of Admin. | Oral (p.o.) or Intraperitoneal (i.p.) | [1][3] |

| Dosage (Oral) | 50 mg/kg, once daily | [1][3][5] |

| Dosage (i.p.) | 75 mg/kg, once daily | [1][2] |

| Treatment Duration | 14 days | [1][2][3][5] |

| Vehicle | 3% DMSO in 0.9% NaCl | [3][5] |

| Reported Efficacy | Significantly reduced tumor volume compared to vehicle control. Oral administration was more effective than intraperitoneal.[1][3][5] Overcame bortezomib resistance.[3][4] | [1][3][4][5] |

| Reported Toxicity | No obvious side effects, including weight loss, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction at the effective oral dose.[5] A higher i.p. dose (75 mg/kg) showed significant body weight reduction after 10 days.[1] | [1][5] |

Table 2: this compound Administration in a Murine Model of Lupus

| Parameter | Details | Reference |

| Animal Model | MRL/lpr mice | [1] |

| Therapeutic Area | Lupus-like symptoms | [1] |

| Route of Admin. | Intraperitoneal (i.p.) | [1] |

| Dosage | 30 mg/kg, three times a week | [1] |

| Treatment Duration | 6 weeks | [1] |

| Reported Efficacy | Improved lupus-like symptoms and significantly inhibited the deposition of IgG and C3 in the kidneys. | [1] |

Experimental Protocols

Murine Xenograft Model of Multiple Myeloma

This protocol is based on the methodology described in studies investigating the anti-myeloma effects of K-7174.[2][3][5]

Objective: To evaluate the in vivo efficacy of orally administered this compound in a murine xenograft model of multiple myeloma.

Materials:

-

This compound

-

Vehicle solution: 3% DMSO in sterile 0.9% NaCl

-

Human multiple myeloma cell lines (e.g., RPMI8226)

-

6-8 week old NOD/SCID mice

-

Standard animal housing and monitoring equipment

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Cell Culture: Culture human multiple myeloma cells in appropriate media and conditions.

-

Tumor Inoculation: Subcutaneously inoculate 1 x 107 to 3 x 107 myeloma cells into the right flank of each mouse.[2]

-

Tumor Growth Monitoring: Monitor mice daily for tumor growth. Begin treatment when tumors become measurable (approximately 100-500 mm³).[3]

-

Animal Grouping: Randomize mice into treatment and control groups (n=3-4 per group).[3]

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with 0.9% NaCl to achieve a final concentration where the desired dose (50 mg/kg) is administered in a volume of 400 µl, with a final DMSO concentration of 3%.[3] Prepare a vehicle-only solution (3% DMSO in 0.9% NaCl) for the control group.

-

Drug Administration:

-

Efficacy Assessment:

-

Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor body weight and general health of the animals throughout the study.

-

-

Endpoint: Continue monitoring tumor volume for up to 28 days.[3] At the end of the study, euthanize mice according to institutional guidelines. Tumors may be excised for further analysis (e.g., Western blot for ubiquitinated proteins).[5]

Visualizations

Signaling Pathway of K-7174 in Multiple Myeloma Cells

Caption: K-7174 inhibits the proteasome, leading to caspase-8 activation, Sp1 degradation, and reduced HDAC expression, ultimately inducing apoptosis in myeloma cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating K-7174 efficacy in a murine multiple myeloma xenograft model.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indoxyl Sulfate Down-Regulates SLCO4C1 Transporter through Up-Regulation of GATA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Biology of Erythropoietin [jstage.jst.go.jp]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols: K-7174 Dihydrochloride in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride is a novel, orally active proteasome inhibitor belonging to the homopiperazine class of compounds.[1][2] It demonstrates significant anti-myeloma activity, including efficacy against bortezomib-resistant multiple myeloma (MM) cells.[1][2] The primary mechanism of action involves the induction of apoptosis through a distinct pathway involving the downregulation of class I histone deacetylases (HDACs).[1][2] These application notes provide a comprehensive overview of the use of K-7174 in MM cell lines, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

K-7174 exerts its cytotoxic effects in multiple myeloma cells through a unique signaling cascade. As a proteasome inhibitor, it disrupts the normal protein degradation machinery within the cell. This leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[1] Sp1 is a potent transactivator of class I HDAC genes, specifically HDAC1, HDAC2, and HDAC3.[1] Consequently, the degradation of Sp1 results in the transcriptional repression of these HDACs.[1] The downregulation of class I HDACs leads to hyperacetylation of histones and other proteins, ultimately culminating in cell cycle arrest and apoptosis.[1] This mechanism of action is distinct from other proteasome inhibitors like bortezomib, which may contribute to its efficacy in bortezomib-resistant cell lines.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of K-7174 in Multiple Myeloma Cell Lines

| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect | Citation |

| RPMI8226 | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |

| U266 | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |

| KMS-12-BM | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |

| Primary MM Cells (from 6 patients) | Annexin V Staining | 48 hours | Not specified | Significant increase in apoptosis | [2] |

| Bortezomib-resistant primary MM cells | Annexin V Staining | 48 hours | Not specified | Induction of apoptosis | [2] |

Note: Specific IC50 values for K-7174 in these cell lines were not explicitly stated in the reviewed literature. The data indicates a dose-dependent effect, and researchers should perform their own dose-response studies to determine the precise IC50 in their experimental system.

Table 2: Effects of K-7174 on Key Signaling Proteins

| Cell Line(s) | Treatment | Protein | Effect | Citation |

| MM cell lines | K-7174 | Sp1 | Degradation | [1][2] |

| MM cell lines | K-7174 | HDAC1, HDAC2, HDAC3 | Transcriptional Repression | [1][2] |

| MM cell lines | K-7174 | Caspase-8 | Activation | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effects of K-7174 on multiple myeloma cell lines.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effect of K-7174 on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., RPMI8226, U266, KMS-12-BM)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of K-7174 (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with K-7174.

Materials:

-

Multiple myeloma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed MM cells in 6-well plates and treat with desired concentrations of K-7174 for 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Protocol 3: Western Blot Analysis of Sp1 and HDAC1

This protocol details the procedure for detecting changes in the protein levels of Sp1 and HDAC1 following K-7174 treatment.

Materials:

-

Multiple myeloma cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Sp1, anti-HDAC1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat MM cells with K-7174 for 24-48 hours. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, HDAC1, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising anti-myeloma agent with a unique mechanism of action that is effective even in bortezomib-resistant settings.[1][2] The provided protocols offer a framework for researchers to investigate the effects of K-7174 in multiple myeloma cell lines. Further studies are warranted to fully elucidate its therapeutic potential and to identify potential combination strategies to enhance its efficacy.

References

- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

K-7174 Dihydrochloride: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 dihydrochloride is a potent, orally active small molecule inhibitor with dual activity against the proteasome and GATA transcription factors.[1] This unique mechanism of action makes it a valuable tool for cancer research, particularly in the context of multiple myeloma (MM) and other hematological malignancies. K-7174 has been shown to induce apoptosis and overcome drug resistance, offering a promising alternative to conventional proteasome inhibitors like bortezomib.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.

Mechanism of Action

K-7174 exerts its anti-tumor effects through a multi-faceted mechanism. As a proteasome inhibitor, it disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and induction of cell stress and apoptosis. Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits, suggesting a different mode of binding and the potential to overcome bortezomib resistance.[5]

Simultaneously, K-7174 acts as a GATA inhibitor.[1] This leads to the downregulation of GATA-regulated genes, such as the vascular cell adhesion molecule-1 (VCAM-1), which is implicated in cell adhesion-mediated drug resistance in multiple myeloma.[2]

The apoptotic pathway induced by K-7174 involves the activation of caspase-8, which is an initiator caspase in the extrinsic apoptosis pathway.[2][3] Activated caspase-8 then mediates the degradation of the transcription factor Sp1. This, in turn, leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3] The downregulation of these HDACs results in histone hyperacetylation and chromatin remodeling, ultimately contributing to apoptosis.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the effective concentrations and IC50 values of K-7174 in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments. It is recommended that researchers perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

Table 1: IC50 Values of K-7174 in Human Multiple Myeloma (MM) Cell Lines

| Cell Line | IC50 (µM) | Incubation Time | Assay |

| KMS12-BM | ~5 | 72 hours | MTT |

| U266 | ~7.5 | 72 hours | MTT |

| RPMI8226 | ~10 | 72 hours | MTT |

Data derived from studies on the anti-myeloma activity of K-7174.[2]

Table 2: Effective Concentrations of K-7174 in Other Cancer Cell Lines and Contexts

| Cell Line/Context | Concentration Range (µM) | Incubation Time | Observed Effect |

| Human Endothelial Cells | 1 - 30 | 1 hour | Dose-dependent suppression of VCAM-1 expression (IC50 ≈ 14 µM)[1] |

| Human Endothelial Cells | 1 - 30 | 1 hour | Dose-dependent suppression of TNFα-induced VCAM-1 mRNA (IC50 ≈ 9 µM)[1] |

| Hep3B (Hepatocellular Carcinoma) | 10 - 20 | 24 hours | Dose-dependent rescue of Epo production[1] |

| Multiple Myeloma (MM) Cells | 0 - 25 | 72 hours | Inhibition of cell growth and induction of apoptosis[1] |

| THP1, K562 (Leukemia) | Not specified | 48 hours | Augmentation of chemotherapy-induced apoptosis |

| HL60 (Leukemia) | Not specified | 48 hours | Induction of apoptosis alone and in combination with chemotherapy |

This table provides a range of effective concentrations for various biological effects. Optimal concentrations should be determined empirically.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of K-7174 on cancer cells.

Materials:

-

This compound

-

Target cancer cell line

-

96-well flat-bottom plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the K-7174 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest K-7174 treatment).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following K-7174 treatment.

Materials:

-

This compound

-

Target cancer cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of K-7174 and a vehicle control for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Western Blot Analysis of Caspase-8, Sp1, and HDAC1

This protocol details the detection of key proteins in the K-7174-induced apoptotic pathway.

Materials:

-

This compound

-

Target cancer cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-8, anti-Sp1, anti-HDAC1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with K-7174, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for Evaluating K-7174

Caption: Experimental workflow for K-7174 evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of Ubiquitinated Proteins with K-7174

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-7174 is a novel, orally active proteasome inhibitor that has demonstrated potent anti-myeloma activity.[1][2][3] Unlike other proteasome inhibitors such as bortezomib, K-7174 is a homopiperazine derivative that inhibits all three catalytic subunits of the 20S proteasome.[4] A primary consequence of proteasome inhibition is the cellular accumulation of polyubiquitinated proteins that would otherwise be targeted for degradation. This accumulation can be readily visualized and quantified by western blot analysis, providing a direct measure of the cellular activity of K-7174.

These application notes provide a detailed protocol for the detection of ubiquitinated proteins in cell lysates by western blot following treatment with K-7174.

Mechanism of Action of K-7174